![molecular formula C13H21IO2 B13005881 2-[3-(3-Iodo-1-bicyclo[1.1.1]pentanyl)propoxy]tetrahydropyran](/img/structure/B13005881.png)
2-[3-(3-Iodo-1-bicyclo[1.1.1]pentanyl)propoxy]tetrahydropyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(3-Iodo-1-bicyclo[111]pentanyl)propoxy]tetrahydropyran is a complex organic compound characterized by its unique bicyclo[111]pentane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-Iodo-1-bicyclo[1.1.1]pentanyl)propoxy]tetrahydropyran typically involves the reaction of 3-iodo-1-bicyclo[1.1.1]pentane with propylene oxide, followed by the addition of tetrahydropyran. The reaction conditions often require the use of a strong base, such as sodium hydride, and an aprotic solvent like dimethyl sulfoxide .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-[3-(3-Iodo-1-bicyclo[1.1.1]pentanyl)propoxy]tetrahydropyran undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like sodium azide or potassium cyanide.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Sodium azide in dimethylformamide at elevated temperatures.
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Major Products
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of alcohols or ketones depending on the specific oxidizing agent used.
Scientific Research Applications
2-[3-(3-Iodo-1-bicyclo[1.1.1]pentanyl)propoxy]tetrahydropyran has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of bioactive molecules.
Materials Science: Employed in the development of novel polymers and materials with unique properties.
Biological Studies: Investigated for its potential as a molecular probe in biological systems.
Mechanism of Action
The mechanism of action of 2-[3-(3-Iodo-1-bicyclo[1.1.1]pentanyl)propoxy]tetrahydropyran involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclo[1.1.1]pentane structure provides a rigid framework that can enhance binding affinity and selectivity for these targets. The iodine atom can participate in halogen bonding, further stabilizing the interaction .
Comparison with Similar Compounds
Similar Compounds
- 1-Azido-3-heteroaryl bicyclo[1.1.1]pentanes
- 1-Halo-3-substituted bicyclo[1.1.1]pentanes
Uniqueness
2-[3-(3-Iodo-1-bicyclo[1.1.1]pentanyl)propoxy]tetrahydropyran is unique due to its combination of the bicyclo[1.1.1]pentane core with an iodo substituent and a tetrahydropyran moiety. This combination imparts unique chemical and physical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H21IO2 |
|---|---|
Molecular Weight |
336.21 g/mol |
IUPAC Name |
2-[3-(3-iodo-1-bicyclo[1.1.1]pentanyl)propoxy]oxane |
InChI |
InChI=1S/C13H21IO2/c14-13-8-12(9-13,10-13)5-3-7-16-11-4-1-2-6-15-11/h11H,1-10H2 |
InChI Key |
DHRBGKSMODZADV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCCCC23CC(C2)(C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




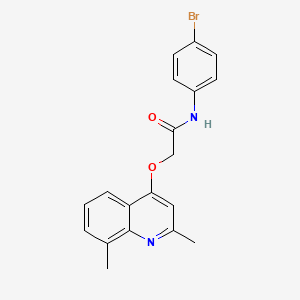
![3-Bromo-5-(difluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13005814.png)
![4-Bromo-7-chloro-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B13005818.png)
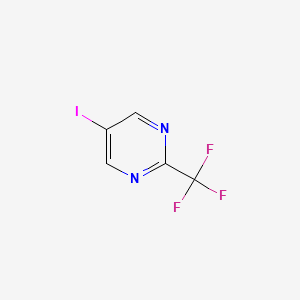
![2-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetamide](/img/structure/B13005824.png)
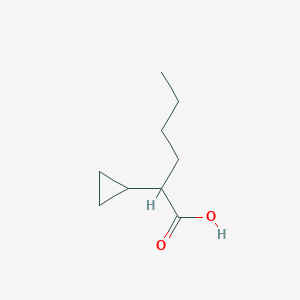

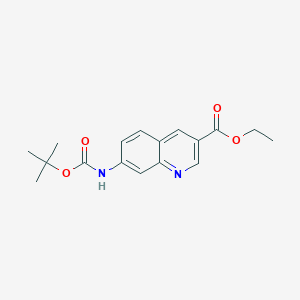
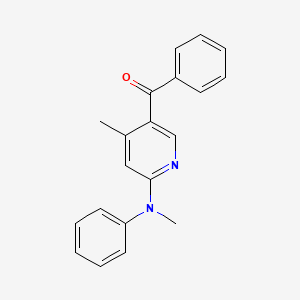
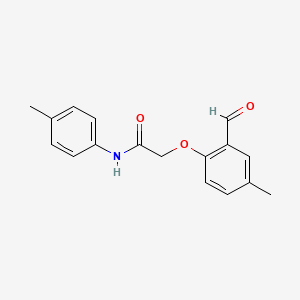
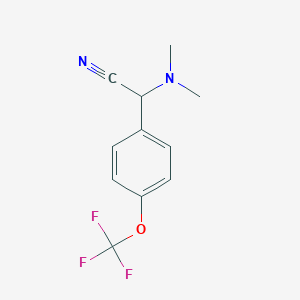
![7,8-Dihydro-5H-[1,2,4]triazolo[4,3-a]azepin-9(6H)-one](/img/structure/B13005877.png)
